molecular formula C12H16O4S B1324139 Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-14-0

Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No. B1324139
M. Wt: 256.32 g/mol
InChI Key: JCHFEPFEKYVYNG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate” are not explicitly mentioned in the literature .

Scientific Research Applications

High-Yield Synthesis and Applications

  • High-Yield Synthesis in Organic Compounds : An efficient high-yield synthesis method for D-ribo-phytosphingosine was developed, using a compound similar to Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, showcasing its potential in complex organic synthesis processes (Lombardo et al., 2006).

  • Synthesis of Cyclopent-1-enecarboxylates : A novel method for synthesizing cyclopent-1-enecarboxylates involved a key step using a compound structurally similar to Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, indicating its utility in producing cyclic compounds (Krawczyk & Albrecht, 2008).

Material Science and Industrial Applications

  • Copper-Facilitated Synthesis for Diverse Structures : The paper describes a method for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, highlighting the role of similar compounds in facilitating the synthesis of diverse structures (Hergert et al., 2018).

  • Renewable Gasoline and Fuel Additives : A study on 2,3-Butanediol, which is structurally related to the compound , revealed its potential in creating sustainable gasoline blending components, diesel oxygenates, and industrial solvents, suggesting a similar potential for Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (Harvey et al., 2016).

Chemical Reactions and Mechanisms

  • Radical Reactions in Organic Chemistry : The paper discusses radical reactions of substituted 1,3-dioxolan-4-ones, which could provide insights into the behavior of Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate in similar radical reaction settings (Beckwith & Chai, 1993).

  • Photoelectric Conversion in Solar Cells : A study on carboxylated cyanine dyes, involving 1,3-dioxolane, showcased their use in improving the photoelectric conversion efficiency of dye-sensitized solar cells, hinting at potential applications of similar compounds in solar energy technology (Wu et al., 2009).

Safety And Hazards

The safety and hazards associated with “Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate” are not explicitly mentioned in the literature .

properties

IUPAC Name

butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-2-3-6-14-11(13)9-4-5-10(17-9)12-15-7-8-16-12/h4-5,12H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHFEPFEKYVYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641886
Record name Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

CAS RN

898772-14-0
Record name Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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